4-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-fluorobenzyl)butanamide
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Overview
Description
4-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-fluorobenzyl)butanamide is a complex organic compound that belongs to the class of thienotriazolopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core, an ethyl group, a fluorobenzyl group, and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-fluorobenzyl)butanamide typically involves multi-step organic reactions. The key steps include the formation of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core, followed by the introduction of the ethyl, fluorobenzyl, and butanamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of advanced catalysts may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-fluorobenzyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-fluorobenzyl)butanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-fluorobenzyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine
- N-(4-fluorobenzyl)butanamide
- Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine derivatives
Uniqueness
4-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-fluorobenzyl)butanamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H20FN5O2S |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
4-(8-ethyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)-N-[(4-fluorophenyl)methyl]butanamide |
InChI |
InChI=1S/C20H20FN5O2S/c1-2-25-19(28)18-15(10-11-29-18)26-16(23-24-20(25)26)4-3-5-17(27)22-12-13-6-8-14(21)9-7-13/h6-11H,2-5,12H2,1H3,(H,22,27) |
InChI Key |
VGYFHUAGFLAOQI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCCC(=O)NCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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